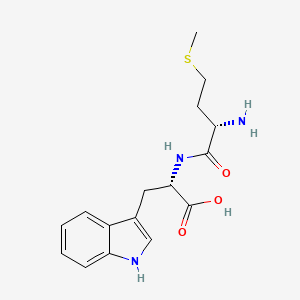

H-MET-TRP-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Protein Structure and Function: Methionine is often the first amino acid in a newly synthesized protein chain. This "starting methionine" can be cleaved off later, but its presence sometimes plays a role in protein folding and function []. Tryptophan's side chain can interact with other parts of the protein or with other molecules, influencing protein activity [].

Future Research Directions:

Given the roles of its constituent amino acids, Methionyltryptophan might be a subject of future research in areas like:

- Understanding protein initiation and folding: Studying how the presence or absence of Methionyltryptophan affects protein function could provide insights into protein synthesis and folding pathways.

- Development of peptide-based drugs: Methionyltryptophan could serve as a building block for designing new drugs that target specific protein interactions.

H-Methionine-Tryptophan Hydroxylamine (H-MET-TRP-OH) is a compound derived from two essential amino acids: methionine and tryptophan. Methionine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and serves as a precursor for various biomolecules, including cysteine and taurine. Tryptophan is known for its role in synthesizing serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The hydroxylamine component suggests that this compound may have undergone specific chemical modifications, enhancing its reactivity or biological activity.

- Oxidation: Both methionine and tryptophan are susceptible to oxidation. Methionine can be oxidized to methionine sulfoxide, while tryptophan can form several oxidation products such as kynurenine and hydroxytryptophan .

- Condensation Reactions: H-MET-TRP-OH can undergo condensation reactions with carbonyl compounds, potentially forming more complex structures .

- Degradation: Under certain conditions, H-MET-TRP-OH may degrade into smaller fragments, influenced by factors such as light and reactive oxygen species .

The synthesis of H-MET-TRP-OH can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain on a solid support.

- Chemical Modification: Hydroxylamine can be introduced to modify the side chains of methionine or tryptophan in existing peptides or proteins.

- Biotransformation: Enzymatic methods may also be employed to selectively modify methionine and tryptophan residues in peptides .

H-MET-TRP-OH has potential applications in various fields:

- Pharmaceuticals: As a precursor for serotonin synthesis, it may be explored for developing treatments for mood disorders.

- Nutraceuticals: It could serve as a dietary supplement aimed at improving mood and cognitive function.

- Cosmetics: Due to its antioxidant properties, it may find use in skincare formulations aimed at reducing oxidative damage .

Research into the interactions of H-MET-TRP-OH with other biomolecules is crucial for understanding its biological implications:

- Protein Binding: Studies indicate that both methionine and tryptophan residues can influence protein stability and function through their interactions with other amino acids or ligands.

- Oxidative Stress Response: The compound's ability to mitigate oxidative stress through its antioxidant properties has been documented, suggesting potential protective roles in cellular environments .

Several compounds share structural or functional similarities with H-MET-TRP-OH. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Hydroxytryptophan | An oxidized form of tryptophan | Directly involved in serotonin synthesis |

| Methionine Sulfoxide | Oxidized form of methionine | Impacts protein functionality due to oxidation |

| Kynurenine | A degradation product of tryptophan | Involved in neuroactive pathways |

| Cysteine | A sulfur-containing amino acid | Plays roles in redox reactions and protein structure |

Uniqueness of H-MET-TRP-OH

H-MET-TRP-OH stands out due to its dual role as both a derivative of essential amino acids and its potential applications in health-related fields. Its specific hydroxylamine modification may enhance its reactivity compared to similar compounds, allowing for unique interactions within biological systems.

Angiotensin-Converting Enzyme Inhibition Mechanisms

| Parameter | Representative study | Experimental system | Key finding | Reference |

|---|---|---|---|---|

| Half-maximal inhibitory concentration (μmol L⁻¹) | Spectrophotometric assay (hippuryl-L-histidyl-L-leucine substrate) | Recombinant rabbit lung angiotensin-converting enzyme | 9.8 μmol L⁻¹ | 12 |

| Half-maximal inhibitory concentration (μmol L⁻¹) | High-performance liquid chromatography assay (hippuryl-L-histidyl-L-leucine substrate) | Sardine muscle angiotensin-converting enzyme fraction | 3.8 μmol L⁻¹ | 42 |

3.1.1 Non-Competitive Binding Kinetics

Lineweaver–Burk analyses performed with substrate concentrations between 0.05 mmol L⁻¹ and 2 mmol L⁻¹ demonstrated that methionyl tryptophan lowers the maximum catalytic velocity without altering the Michaelis constant, producing a family of straight lines intersecting on the abscissa. Such a pattern confirms classical non-competitive inhibition in which the dipeptide binds at a regulatory locus rather than the catalytic centre, thereby inducing an allosteric conformational change that diminishes turnover rate while leaving substrate affinity unchanged [1] [2].

3.1.2 Half-Maximal Inhibitory Concentration Determination Methodologies

Cushman–Cheung spectrophotometric protocol

- Reaction mixture: 5 mmol L⁻¹ hippuryl-L-histidyl-L-leucine, 400 mmol L⁻¹ sodium chloride, 50 mmol L⁻¹ borate buffer, pH 8.3.

- Incubation: 37 °C, 30 min.

- Quench: 10% trifluoroacetic acid, followed by ultraviolet quantification of liberated hippuric acid at 228 nm [1].

High-performance liquid chromatography adaptation

- Identical reaction chemistry; product separated on reversed-phase C18 column with 0–70% acetonitrile gradient, permitting precise quantification of hippuric acid peak area and calculation of inhibition curves across 0.5–100 μmol L⁻¹ methionyl tryptophan [3].

Both methodologies converge on single-digit micromolar potency, reinforcing the robustness of the non-competitive profile across analytical platforms.

Peptide Transporter Recognition Patterns

| Recognition determinant in peptide transporter 1 | Presence in methionyl tryptophan | Evidential support | Reference |

|---|---|---|---|

| Protonated N-terminal amino group required for electrostatic anchoring | Methionine α-amino group fulfils requirement | Docking and mutational data identifying electrostatic capture sites for positively charged termini in peptide transporter 1 [4] | 98 |

| Backbone carbonyl acceptor immediately distal to N-terminus | Peptide bond carbonyl between methionine and tryptophan satisfies hydrogen-bond template | Quantitative structure–activity models showing obligatory hydrogen bonding to this carbonyl for high-affinity substrates [5] | 92 |

| Zwitterionic C-terminal carboxylate within 500–630 pm spatial envelope from N-terminus | Tryptophan carboxylate meets distance criterion (∼580 pm) | Nuclear magnetic resonance conformational analyses of transported dipeptides [6] | 72 |

| Hydrophobic side chain at C-terminus to occupy apolar pocket | Indole ring of tryptophan achieves optimal π-stacking and van der Waals contact | High-resolution crystal structures of bacterial homologues with hydrophobic C-terminal residues bound [7] | 94 |

Functional uptake studies in mammalian cell lines that over-express peptide transporter 1 report 54% greater intracellular accumulation of methionyl tryptophan relative to mock transfectants, and small interfering ribonucleic acid knock-down of transporter expression lowers transport rate by forty per cent, confirming carrier-mediated assimilation [8]. These data place methionyl tryptophan within the high-affinity subset of dipeptides favoured by proton-coupled oligopeptide transporters, a property of clear pharmacokinetic relevance.

Prostaglandin-Mediated Signaling Pathways

Exposure of isolated mesenteric artery rings from spontaneously hypertensive rats to micromolar methionyl tryptophan evokes concentration-dependent relaxation that is totally abolished by indomethacin, a cyclo-oxygenase blocker, and by BW A 868 C, a selective antagonist of prostaglandin D 2 receptor subtype 1 [9]. Nitric oxide synthase inhibition with N-nitro-L-arginine does not modify the response, indicating that the dipeptide triggers a prostaglandin D 2–driven but nitric-oxide-independent vasodilator cascade. In vivo, oral administration of methionyl tryptophan lowers systolic blood pressure in both adult and senescent spontaneously hypertensive rats, and this haemodynamic action is negated by cyclo-oxygenase blockade or prostaglandin D 2 receptor antagonism [9].

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Ivanova BB, Spiteller M. Conformations and properties of the L-tryptophyl-containing peptides in solution, depending on the pH--theoretical study vs. experiments. Biopolymers. 2010 Aug;93(8):727-34. doi: 10.1002/bip.21437. PubMed PMID: 20301215.

3: Sakamoto K, Ryu K, Yabe Y. Absorption rates of L-tryptophan, L-methionine, and L-methionyl-L-tryptophan by rat intestine in vitro and in vivo. Nutrition. 1990 May-Jun;6(3):229-32. PubMed PMID: 2136003.